2-Amino-5-cyclopentylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-cyclopentylpyridine-3-carbonitrile is a versatile chemical compound with the molecular formula C11H13N3. It is known for its unique structure, which includes a cyclopentyl group attached to a pyridine ring, making it a valuable compound in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-cyclopentylpyridine-3-carbonitrile typically involves the following steps:
Cyclopentylation of Pyridine: The initial step involves the cyclopentylation of pyridine using cyclopentyl bromide in the presence of a base such as potassium carbonate.
Amination: The cyclopentylated pyridine is then subjected to amination using ammonia or an amine source under high temperature and pressure conditions.
Nitrile Formation:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction conditions such as temperature, pressure, and reactant concentrations to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-cyclopentylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, nucleophiles; reactions are conducted under mild to moderate conditions depending on the desired substitution.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-Amino-5-cyclopentylpyridine-3-carbonitrile finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the development of new compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-cyclopentylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-cyclopentylpyridine-3-carboxamide
- 2-Amino-5-cyclopentylpyridine-3-carboxylic acid
- 2-Amino-5-cyclopentylpyridine-3-methyl
Uniqueness
2-Amino-5-cyclopentylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse applications in research and industry .
Properties
IUPAC Name |
2-amino-5-cyclopentylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-6-9-5-10(7-14-11(9)13)8-3-1-2-4-8/h5,7-8H,1-4H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVHIYMEFLRUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=C(N=C2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2090599-22-5 |
Source
|
Record name | 2-amino-5-cyclopentylpyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.